N-(3,4-dimethoxybenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(3,4-dimethoxybenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide (hereafter referred to as the target compound) is a pyridazinone-based acetamide derivative. Its structure features a 3,4-dimethoxybenzyl group attached to the acetamide nitrogen and a 3,4-dimethylphenyl substituent on the pyridazinone ring. Pyridazinones are heterocyclic scaffolds known for their pharmacological versatility, including anti-inflammatory, antimicrobial, and anticancer activities .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-15-5-7-18(11-16(15)2)19-8-10-23(28)26(25-19)14-22(27)24-13-17-6-9-20(29-3)21(12-17)30-4/h5-12H,13-14H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWXBZUDDAZUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Pyridazinone Ring Modifications
The 6-oxopyridazin-1(6H)-yl moiety participates in nucleophilic substitution and redox reactions.
Nucleophilic Substitution
Reduction of the Pyridazinone Ring
| Reagent | Conditions | Products | Catalyst |
|---|---|---|---|
| H₂/Pd-C | Methanol, 40 psi, 12 hours | Dihydropyridazine derivative | Selective reduction of C=N bonds |
Demethylation of Methoxy Groups
The 3,4-dimethoxybenzyl group undergoes demethylation under strong acidic conditions:
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| BBr₃ | DCM, −78°C, 1 hour | Catechol derivative | 65–70% |
Oxidation Reactions
The dimethylphenyl group is susceptible to oxidation:
| Reagent | Conditions | Products | Byproducts |
|---|---|---|---|
| KMnO₄ | H₂SO₄ (1M), 60°C, 5 hours | Carboxylic acid derivatives | MnO₂ precipitates |
Cross-Coupling Reactions
The aromatic rings enable catalytic coupling:
| Reaction Type | Catalyst | Conditions | Products |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 90°C, 24 hours | Biaryl-modified derivative |
Photochemical Reactivity
UV irradiation induces structural rearrangements:
| Conditions | Products | Quantum Yield |
|---|---|---|
| UV (254 nm), MeCN | Ring-contracted quinazoline analog | 0.12 |
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) data:
| Temperature Range | Mass Loss | Degradation Pathway |
|---|---|---|
| 150–200°C | 5% | Dehydration of crystal lattice |
| 250–300°C | 45% | Pyrolysis of acetamide group |
Key Research Findings
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The pyridazinone ring is the most reactive site, enabling diversification via substitution or reduction .
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Demethylation of the dimethoxybenzyl group requires cryogenic conditions to avoid side reactions .
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Oxidation of the dimethylphenyl moiety is non-selective, often yielding complex mixtures .
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Stability studies highlight degradation above 250°C, critical for storage and formulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural motifs with several acetamide derivatives documented in the literature. Below is a comparative analysis of its key features against analogous compounds:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Bioactivity: The target compound’s 3,4-dimethylphenyl group (pyridazinone C3) contrasts with 4,5-dichloro () or morpholino () substituents in analogs. Chloro groups may enhance electrophilic interactions with target proteins, while methyl/methoxy groups prioritize lipophilicity and passive membrane diffusion . The 3,4-dimethoxybenzyl moiety (amide N) is structurally similar to azepane sulfonyl () and trifluoromethylbenzothiazole () groups.
Molecular Conformation :
- Crystal structures of dichlorophenyl acetamides (e.g., ) reveal significant dihedral angles (44.5–77.5°) between aromatic rings, which may hinder planar binding to flat enzyme active sites. The target compound’s methyl/methoxy groups likely impose similar torsional strain, affecting target selectivity .
Synthetic Accessibility: highlights a high-yield (79%) route for pyridazinone-acetamides using carbodiimide coupling agents. The target compound could be synthesized similarly, though methoxy groups may require protection/deprotection steps .
Pharmacokinetic Predictions: The morpholino-containing analog () has a lower molecular weight (388.42 vs. 406.45) and higher solubility, suggesting the target compound may require formulation optimization for bioavailability.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N-(3,4-dimethoxybenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and how are intermediates purified?
- Methodology : The compound can be synthesized via multi-step condensation reactions. For example, acylation of 3,4-dimethoxybenzylamine with activated pyridazinone intermediates (e.g., 6-oxopyridazin-1(6H)-yl acetic acid derivatives) under ethanol/piperidine catalysis at 0–5°C for 2 hours, as seen in analogous acetamide syntheses . Intermediate purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. High-performance liquid chromatography (HPLC) with C18 columns is recommended for final purity validation (>95%).
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d6 to confirm substituent positions (e.g., aromatic protons at δ 6.7–7.2 ppm for dimethoxybenzyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+ ion).
- Infrared (IR) : Detect carbonyl stretches (~1680–1700 cm⁻¹) and amide N-H bends (~3300 cm⁻¹).
- X-ray Crystallography : For resolving ambiguities in stereochemistry or crystal packing, single-crystal X-ray diffraction (173 K, R factor <0.05) is authoritative .
Q. How can researchers ensure the stability of this compound during storage?
- Methodology : Store lyophilized samples at 2–8°C in amber vials under inert gas (argon) to prevent oxidation. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis monitors purity changes. Avoid aqueous buffers unless lyophilized immediately .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be systematically addressed?
- Methodology :
- Assay Standardization : Replicate assays under controlled conditions (e.g., cell line passage number, serum-free media) to minimize variability.
- Purity Reassessment : Confirm compound integrity using LC-MS post-assay to rule out degradation.
- Dose-Response Curves : Compare EC50/IC50 values across multiple replicates and orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. What strategies optimize the synthetic yield of this compound when scaling up for in vivo studies?
- Methodology :
- Catalyst Screening : Test alternative bases (e.g., cesium carbonate in DMF) to enhance acylation efficiency .
- Solvent Optimization : Replace ethanol with THF or DCM for better solubility of hydrophobic intermediates.
- Flow Chemistry : Implement continuous-flow reactors to improve reaction control and reduce side products .
Q. How can computational modeling predict the compound’s binding affinity to target proteins, and what validation is required?
- Methodology :
- Molecular Docking : Use AutoDock Vina with PubChem-derived 3D structures (InChIKey: JTEDVNFIPPZBEN) to model interactions with kinases or GPCRs .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
- Experimental Validation : Cross-check predictions with SPR (surface plasmon resonance) binding assays .
Q. What analytical approaches resolve spectral overlaps in complex mixtures during metabolic stability studies?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
